5-(4-chlorophenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-CHLOROPHENYL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of several heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms makes it a versatile molecule for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the base-catalyzed intramolecular cyclization of precursor molecules. For instance, the synthesis might start with the preparation of an aminoacetylenic ketone through the cross-coupling of propargylamines with acyl chlorides in the presence of a palladium catalyst . This intermediate can then undergo cyclization under mild conditions to form the desired oxazole structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-(4-CHLOROPHENYL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the function of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: Shares the chlorophenyl and thiophene moieties but differs in the core structure.
Thiophene derivatives: These compounds have a thiophene ring and exhibit similar chemical properties.
Uniqueness
What sets 5-(4-CHLOROPHENYL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE apart is its unique combination of heterocyclic rings and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C18H13ClN4O2S |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H13ClN4O2S/c19-13-5-3-12(4-6-13)16-10-15(22-25-16)18(24)21-17-7-8-20-23(17)11-14-2-1-9-26-14/h1-10H,11H2,(H,21,24) |
InChI Key |
LFHUIEFQKILKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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